The synthesis of (2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride can be achieved through various methods, typically involving the fluorination of precursors or the modification of existing pyrrolidine structures.
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of (2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride features a pyrrolidine ring with two fluorine atoms attached at specific positions:
(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride participates in various chemical reactions typical for pyrrolidine derivatives:
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) would provide further insights into its characteristics but were not detailed in available sources.
(2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine hydrochloride has several potential applications:
The (2S,4S) absolute configuration confers distinct three-dimensional spatial arrangements critical for target selectivity. Pyrrolidine ranks among the most prevalent non-aromatic nitrogen heterocycles in FDA-approved drugs, present in 37 therapeutics, largely due to its capacity for stereochemical diversity. Unlike planar scaffolds, the pyrrolidine ring features up to four stereogenic centers, enabling 16 possible stereoisomers. The specific (2S,4S) configuration in this compound mirrors the stereochemistry of natural trans-4-fluoroproline derivatives, which exhibit unique biological stability profiles compared to their cis or racemic counterparts [1] [9].
The enantiomeric purity of this compound is pharmacologically significant because proteins are inherently enantioselective. For example, in G-protein coupled receptor 40 (GPR40) agonists developed for type 2 diabetes, the (R,R) enantiomer of a related pyrrolidine derivative demonstrated full agonism (EC~50~ = 0.11 µM for human GPR40), whereas its (S,S) enantiomer was markedly less potent (EC~50~ = 0.49 µM) [9]. This underscores how minor stereochemical variations drastically alter target engagement. The C2 fluoromethyl group in (2S,4S)-4-fluoro-2-(fluoromethyl)pyrrolidine hydrochloride introduces a second chiral axis, further amplifying the need for enantiocontrol to avoid inactive or off-target interactions. Regulatory guidelines emphasize such stereochemical precision, requiring rigorous characterization of enantiopure compounds to circumvent unpredictable pharmacokinetics [5] [9].
Fluorination at C4 and C2 imposes significant constraints on pyrrolidine ring flexibility through stereoelectronic effects and steric bulk. The compound exhibits two dominant ring puckering conformations: the Cγ-endo envelope (C4 above the ring plane) and Cγ-exo envelope (C4 below the plane). The C4-fluorine atom biases this equilibrium via gauche effects and hyperconjugation:
Table 1: Conformational Preferences Induced by Fluorination
Substituent | Preferred Puckering | Driving Force | Bond Angle/Length Changes |
---|---|---|---|
4S-Fluorine | Cγ-exo | Stereoelectronic stabilization of σ~C-H~→σ*~C-F~ orbital interactions | Cγ-Cδ bond shortening (1.52 Å → 1.49 Å) |
2-(Fluoromethyl) | C2-endo | Steric avoidance and dipole minimization | N1-C2-Cα angle compression (109.5° → 107.8°) |
The C4-fluorine in the (4S) configuration preferentially stabilizes the Cγ-exo pucker, analogous to trans-4-fluoroproline. This contrasts with the Cγ-endo preference of (4R)-fluoroproline or unsubstituted proline [1] [9]. Computational analyses reveal that the fluoromethyl group at C2 further restricts pseudorotation dynamics—the rapid ring inversion process in pyrrolidines—by introducing steric congestion and additional dipole-dipole interactions. Nuclear magnetic resonance (NMR) studies of related fluoropyrrolidines show through-space coupling between the C4-F and adjacent backbone amide protons, confirming rigidly held conformations in solution [1] [10]. This constrained flexibility is pharmacologically advantageous, reducing the entropic penalty upon target binding and enabling precise orientation of pharmacophore elements.
The combined electron-withdrawing effects of the C4-fluorine and C2-fluoromethyl groups create a polarized electrostatic landscape critical for molecular recognition. Key stereoelectronic phenomena include:
Table 2: Stereoelectronic Parameters Influencing Target Binding
Parameter | C4-Fluorine | C2-Fluoromethyl | Biological Consequence |
---|---|---|---|
σ~I~ (Inductive constant) | +3.08 | +2.65 (for -CH~2~F) | Enhanced electrophilicity of carbonyl/carboxyl groups |
Bond polarization | Cδ+−Fδ− | Cδ+−Fδ− | Dipole-dipole complementarity with target |
Hydrophobicity (π-value) | −0.07 | +0.33 | Optimized desolvation penalty in binding pockets |
The stereoelectronic synergy between both fluorinated substituents enables dual-targeting mechanisms. For instance, in kinase inhibitors like crizotinib analogs, fluorinated pyrrolidines engage hinge regions via C-F···H-N bonds while positioning fluoromethyl groups for hydrophobic contacts with gatekeeper residues [7]. Quantum mechanical calculations further indicate that the gauche conformation of the C2-fluoromethyl group is stabilized by 3.2 kcal/mol over the anti conformer due to hyperconjugative σ~C-H~→σ*~C-F~ interactions. This pre-organization maximizes target complementarity and suppresses non-productive binding modes [1] [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0